Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate
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Overview
Description
Oxabicycloheptene sulfonate is a novel bicyclic core selective estrogen receptor modulator with estrogen receptor antagonistic activity and anti-inflammatory properties . It has shown potential in various therapeutic applications, particularly in the treatment of hormone-responsive cancers and neurodegenerative disorders .
Preparation Methods
The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of organic solvents, catalysts, and controlled reaction environments . Industrial production methods may vary, but typically involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
Oxabicycloheptene sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but can include modified versions of the original compound with different functional groups .
Scientific Research Applications
In chemistry, it is used as a selective estrogen receptor modulator to study hormone-responsive pathways . In biology and medicine, it has shown promise in the treatment of breast cancer, endometriosis, and neurodegenerative disorders such as Alzheimer’s disease . Additionally, it has been investigated for its role in modulating glycometabolism in cancer cells, making it a potential candidate for combination therapies in cancer treatment .
Mechanism of Action
The mechanism of action of oxabicycloheptene sulfonate involves its interaction with estrogen receptors, particularly estrogen receptor alpha . It acts as a partial agonist and antagonist, modulating the activity of estrogen-responsive genes . This modulation can lead to various cellular effects, including DNA damage, apoptosis, and cell cycle arrest . Additionally, oxabicycloheptene sulfonate has been shown to activate the PI3K/Akt and ERK signaling pathways via G-protein-coupled estrogen receptor 1, providing protection against amyloid beta-induced toxicity in neurodegenerative disorders .
Comparison with Similar Compounds
Oxabicycloheptene sulfonate is unique among selective estrogen receptor modulators due to its bicyclic core structure and specific antagonistic activity towards estrogen receptors . Similar compounds include other selective estrogen receptor modulators such as tamoxifen and raloxifene, which also interact with estrogen receptors but have different structural features and pharmacological profiles . The unique properties of oxabicycloheptene sulfonate make it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H20O6S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
phenyl (1R,2S,4R)-5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate |
InChI |
InChI=1S/C24H20O6S/c25-17-10-6-15(7-11-17)22-20-14-21(31(27,28)30-19-4-2-1-3-5-19)24(29-20)23(22)16-8-12-18(26)13-9-16/h1-13,20-21,24-26H,14H2/t20-,21+,24+/m1/s1 |
InChI Key |
KRJVPVGVFUQQGQ-DPLHUUCSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2C(=C([C@@H]1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)S(=O)(=O)OC5=CC=CC=C5 |
Canonical SMILES |
C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)S(=O)(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
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